2,5-Dibenzylidenecyclopentanone

Catalog No.
S1899429
CAS No.
895-80-7
M.F
C19H16O
M. Wt
260.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,5-Dibenzylidenecyclopentanone

CAS Number

895-80-7

Product Name

2,5-Dibenzylidenecyclopentanone

IUPAC Name

(2Z,5E)-2,5-dibenzylidenecyclopentan-1-one

Molecular Formula

C19H16O

Molecular Weight

260.3 g/mol

InChI

InChI=1S/C19H16O/c20-19-17(13-15-7-3-1-4-8-15)11-12-18(19)14-16-9-5-2-6-10-16/h1-10,13-14H,11-12H2/b17-13-,18-14+

InChI Key

CVTOCKKPVXJIJK-SIJTWYJSSA-N

SMILES

C1CC(=CC2=CC=CC=C2)C(=O)C1=CC3=CC=CC=C3

Canonical SMILES

C1CC(=CC2=CC=CC=C2)C(=O)C1=CC3=CC=CC=C3

Isomeric SMILES

C\1C/C(=C/C2=CC=CC=C2)/C(=O)/C1=C/C3=CC=CC=C3

Scientific research on 2,5-DBC focuses on its various properties and potential applications. Here are some areas of exploration:

  • Synthesis and Characterization: Research efforts involve developing new methods for synthesizing 2,5-DBC and characterizing its physicochemical properties like melting point, boiling point, and solubility. This information is crucial for understanding its behavior in different environments. Source 1:
  • Organic Reactions: Studies explore how 2,5-DBC reacts with other molecules. This can provide insights into its reactivity and potential applications in organic synthesis. For instance, research has investigated its reactions with dienes in Diels-Alder cycloadditions to form more complex cyclic structures. Source 2: )

2,5-Dibenzylidenecyclopentanone is an organic compound characterized by the molecular formula C19H16O\text{C}_{19}\text{H}_{16}\text{O}. It features a cyclopentanone core with two benzylidene groups located at the 2 and 5 positions. This compound is notable for its conjugated system, which contributes to its unique photophysical and chemical properties, making it a subject of interest in various chemical and biological studies .

DBCP itself does not possess a well-defined mechanism of action in biological systems. Its significance lies in its role as a precursor for molecules with potential biological activities [, ].

  • There is limited information regarding the specific hazards of DBCP.
  • As a general safety precaution, organic compounds should be handled with appropriate personal protective equipment (PPE) like gloves, goggles, and lab coats in a well-ventilated fume hood [].

  • Oxidation: The compound can be oxidized to form diketones or other oxidized derivatives.
  • Reduction: Reduction reactions can convert the double bonds into single bonds, yielding saturated derivatives.
  • Photodimerization: Under ultraviolet light, this compound can undergo a [2+2] cycloaddition reaction to form dimeric products .

These reactions highlight its versatility as a chemical intermediate in synthetic organic chemistry.

The biological activity of 2,5-dibenzylidenecyclopentanone has been studied extensively:

  • Enzyme Inhibition: It has been shown to inhibit glutathione S-transferases, which are crucial enzymes involved in detoxification processes within cells. This inhibition suggests potential applications in cancer therapy by modulating detoxification pathways.
  • Apoptosis Induction: The compound influences cellular processes by activating the caspase pathway, leading to apoptosis in cancer cells. This property is significant for developing anticancer agents.

The synthesis of 2,5-dibenzylidenecyclopentanone is typically achieved through a double Claisen-Schmidt condensation reaction. The general procedure involves:

  • Dissolving cyclopentanone in an ethanol-water mixture.
  • Adding two equivalents of benzaldehyde.
  • Introducing sodium hydroxide as a base to facilitate the reaction.
  • Heating the mixture under reflux for several hours.

This method allows for the formation of the desired product with reasonable yields and purity .

2,5-Dibenzylidenecyclopentanone has various applications across different fields:

  • Corrosion Inhibition: It has been studied for its ability to inhibit corrosion on copper surfaces in acidic environments, making it useful in materials science and engineering.
  • Photophysical Studies: The compound's unique photophysical properties make it valuable for research in photochemistry and materials science.
  • Biological Research: Its role as an enzyme inhibitor opens avenues for pharmaceutical applications, particularly in cancer treatment and detoxification processes .

Research indicates that 2,5-dibenzylidenecyclopentanone interacts with various biological molecules, influencing enzyme activity and cellular signaling pathways. Its mode of action as a mixed inhibitor on copper surfaces highlights its potential for practical applications in corrosion prevention. Furthermore, studies on its effects on cellular metabolism suggest that it may modulate gene expression and signal transduction pathways, which are critical for understanding its therapeutic potential .

Several compounds share structural similarities with 2,5-dibenzylidenecyclopentanone. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
BenzylideneacetoneContains a benzylidene group attached to acetoneKnown for its use as a flavoring agent
BenzylidenecyclohexanoneSimilar structure with a cyclohexanone coreExhibits different biological activity
DibenzylideneacetoneTwo benzylidene groups attached to acetoneExhibits strong antioxidant properties

While these compounds share certain structural features with 2,5-dibenzylidenecyclopentanone, they differ significantly in their biological activities and applications. The unique combination of properties exhibited by 2,5-dibenzylidenecyclopentanone makes it particularly interesting for further research and application development .

The compound crystallizes in two distinct polymorphic forms, each belonging to different crystal systems and exhibiting unique structural features [1] [2] [3]. The structural parameters for both polymorphs are summarized in the following table:

ParameterPolymorph I (Orthorhombic)Polymorph II (Monoclinic)
Space GroupC2221P21
Crystal SystemOrthorhombicMonoclinic
a (Å)11.803 (2)6.0983 (2)
b (Å)5.698 (4)14.9200 (7)
c (Å)20.872 (2)15.0740 (6)
α (°)9090
β (°)90Not specified
γ (°)9090
V (ų)1403.61368.69
Z42
Crystallization SolventCHCl3/MeOHEthanol

Polymorph I (Orthorhombic Form) crystallizes in the orthorhombic space group C2221, which belongs to the enantiomorphic class 222 [1] [2]. This space group is characterized by three mutually perpendicular twofold rotation axes, creating a highly symmetric environment with no inversion center [4] [5]. The orthorhombic system constrains all unit cell angles to 90°, resulting in orthogonal axes without constraints on their magnitudes [4] [6]. The unit cell contains four formula units (Z = 4) and exhibits a volume of 1403.6 ų [1] [2].

Polymorph II (Monoclinic Form) adopts the monoclinic space group P21, belonging to the sphenoidal class 2 [1] [2]. This space group features a single twofold screw axis and is characterized by its polar nature, lacking both inversion centers and mirror planes [7]. The monoclinic system allows for one oblique angle between the crystallographic axes, providing greater flexibility in molecular packing arrangements [4] [7]. The unit cell contains two formula units (Z = 2) with a slightly smaller volume of 1368.69 ų [1] [2].

The fundamental difference between these crystal systems lies in their symmetry constraints. The orthorhombic system enforces higher symmetry with three perpendicular axes, while the monoclinic system permits greater structural flexibility through its oblique geometry [4] [7]. This symmetry difference profoundly impacts the molecular packing arrangements and the types of intermolecular interactions that can be accommodated within each crystal structure.

Conformational Isomerism in Crystal Lattices

A remarkable feature of 2,5-dibenzylidenecyclopentanone is the occurrence of conformational isomerism within the crystal lattice, particularly in Polymorph II [1] [2]. This phenomenon demonstrates the complex relationship between molecular flexibility and crystal packing constraints.

Polymorph I contains a single conformational form within its unit cell, maintaining structural uniformity throughout the crystal lattice [1]. The molecules adopt a consistent conformation that maximizes packing efficiency within the constraints of the orthorhombic space group.

Polymorph II exhibits a unique feature where two conformational isomers of the same molecule coexist within the same crystal lattice [1] [2]. These conformers display subtle but significant differences in their geometric parameters:

  • Bond length variations: The conformers show minor differences in bond lengths, reflecting the electronic delocalization within the conjugated system [1]
  • Torsion angle differences: Distinct torsion angles between the conformers affect the relative orientations of the phenyl rings and the cyclopentanone core [1]
  • Dihedral angle variations: Different dihedral angles influence the overall molecular geometry and planarity [1]

The cyclopentanone ring in both polymorphs adopts a non-planar conformation, with the monoclinic form showing a half-chair conformation characterized by deviations of -0.146(2) and 0.160(2) Å from the mean plane of the ring [8]. The phenyl rings at either end of the molecule are twisted with respect to one another, with angles varying between the different conformers [8].

This conformational diversity within the crystal lattice is attributed to the balance between intramolecular strain and intermolecular interactions. The presence of multiple conformers allows for optimization of the crystal packing while maintaining the overall stability of the structure [1] [2].

Non-Covalent Interactions (C-H···O, π-π Stacking) Governing Packing Motifs

The crystal structures of both polymorphs are stabilized by an intricate network of non-covalent interactions that govern the molecular packing motifs and determine the overall solid-state architecture [1] [2].

Interaction TypeDescriptionRole in StructurePolymorph Specificity
C-H···O hydrogen bondsWeak hydrogen bonds between C-H bonds and oxygen atomsStabilizes intermolecular contacts and crystal packingPresent in both polymorphs
π-π stackingAromatic ring stacking interactions between phenyl ringsContributes to stability of molecular assembliesMore significant in Polymorph II
C-H···π interactionsHydrogen bonds between C-H bonds and π-electron systemsFacilitates specific orientational arrangementsPresent in both polymorphs
Sheet-like multilayered packingSupramolecular organization into layered structuresGoverns overall crystal architecture and polymorph formationCharacteristic of Polymorph II
Intramolecular contactsInternal molecular stabilization via H···O contactsMaintains E,E molecular configurationCommon to both forms

C-H···O Hydrogen Bonding represents the most significant type of intermolecular interaction in both polymorphs [1] [2]. These weak hydrogen bonds form between the partially positive hydrogen atoms of the phenyl rings and the negatively charged oxygen atom of the cyclopentanone carbonyl group. The geometric requirements for these interactions influence the molecular orientation and contribute to the stabilization of the crystal lattice [9].

π-π Stacking Interactions play a crucial role, particularly in Polymorph II, where they contribute to the formation of supramolecular assemblies [1] [2]. These interactions occur between the aromatic phenyl rings of adjacent molecules, with typical centroid-to-centroid distances ranging from 3.5 to 3.8 Å [10]. The strength of these interactions depends on the electronic properties of the aromatic rings and their relative orientations [10] [11].

C-H···π Interactions provide additional stabilization through the interaction between aliphatic or aromatic C-H bonds and the π-electron systems of the phenyl rings [1] [2]. These interactions are particularly important in determining the specific orientational preferences of molecules within the crystal lattice [12] [9].

The combination of these non-covalent interactions results in the formation of sheet-like multilayered molecular packing in Polymorph II [1] [2]. This supramolecular organization creates a complex three-dimensional network where molecules are arranged in layers, with strong intralayer interactions and weaker interlayer contacts. The multilayered structure is stabilized by the cooperative effect of multiple weak interactions, demonstrating the importance of non-covalent forces in crystal engineering [13] [14].

The concomitant origin of polymorphism and conformational isomerism in 2,5-dibenzylidenecyclopentanone is directly attributed to the interplay of these non-covalent interactions [1] [2]. The specific combination of C-H···O hydrogen bonds, π-π stacking, and C-H···π interactions creates distinct energy landscapes for different molecular arrangements, leading to the stabilization of multiple crystal forms under different crystallization conditions.

XLogP3

4.5

Hydrogen Bond Acceptor Count

1

Exact Mass

260.120115130 g/mol

Monoisotopic Mass

260.120115130 g/mol

Heavy Atom Count

20

Dates

Last modified: 08-16-2023

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